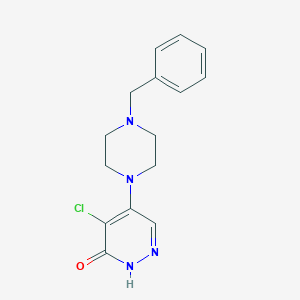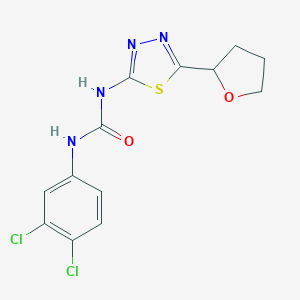![molecular formula C15H17N3O3S B284163 N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PSB-1115 and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, PSB-1115 has been shown to inhibit the growth of cancer cells and can potentially be used as an anti-cancer drug. In drug discovery, this compound has been used as a lead compound to develop more potent and selective drugs.
Wirkmechanismus
The mechanism of action of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including carbonic anhydrase and histone deacetylases. These interactions can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as acid-base balance and ion transport. PSB-1115 can also inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression and potentially alter various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide in lab experiments is its potential applications in various fields. This compound has been extensively studied for its pharmacological properties and can potentially be used to develop new drugs. However, one of the limitations of using PSB-1115 is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide. One potential direction is to further study its potential applications in neuroscience and cancer research. Another direction is to develop more potent and selective drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of PSB-1115 and its potential effects on various physiological processes.
Conclusion:
In conclusion, N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide and its applications in various fields.
Synthesemethoden
The synthesis of N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide involves the reaction of 4-aminobenzenesulfonamide and 2-pyridinecarboxylic acid with propyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is around 70%, and the purity of the compound can be increased through various purification techniques.
Eigenschaften
Molekularformel |
C15H17N3O3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-10-17-22(20,21)13-8-6-12(7-9-13)18-15(19)14-5-3-4-11-16-14/h3-9,11,17H,2,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
SEYIXEMCTZJFOD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)

![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)